![molecular formula C20H21N3O6S B2497391 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428356-33-5](/img/structure/B2497391.png)

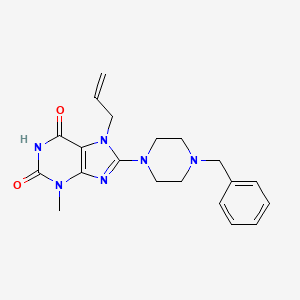

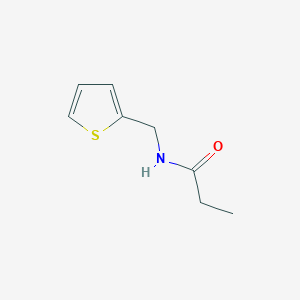

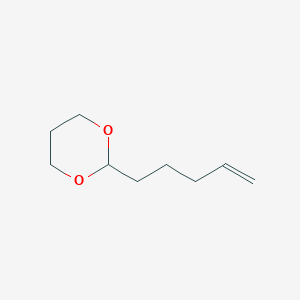

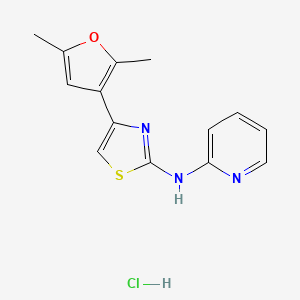

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

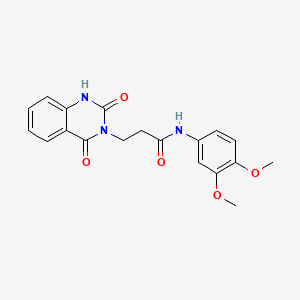

The synthesis of related compounds often involves intricate reactions, such as the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid followed by amidation, to produce sulfonyl derivatives. Another approach involves rhodium(II)-catalyzed or thermally induced intramolecular migration of N-sulfonyl-1,2,3-triazoles, leading to the synthesis of dihydroisoquinoline and indanone derivatives. Such methodologies highlight the complexity and versatility in synthesizing compounds with similar structural frameworks (Hayun et al., 2012); (Run Sun et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed insights into the compound's molecular framework, helping to elucidate its structural integrity and the presence of specific functional groups essential for its biological activity and chemical properties.

Chemical Reactions and Properties

Compounds within this structural class can undergo a variety of chemical reactions, including intramolecular migration and cyclization processes catalyzed by rhodium(II) or through the action of sulfonyl intermediates. These reactions not only demonstrate the compounds' reactivity but also their potential for transformation into other valuable chemical entities with diverse applications in medicinal chemistry and synthesis (Ying-shun Yu et al., 2016).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including compounds with structures closely related to the one , have been a subject of scientific research. These derivatives have been synthesized from substituted anthranilic acids, derived amino quinazolines, and substituted benzene sulphonamides. The synthesized compounds were evaluated for various biological activities, indicating a broad interest in their pharmacological and structure-activity relationships (Rahman et al., 2014). Additionally, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide has been reported, highlighting the process of creating complex sulfonamide derivatives through reactions involving chlorosulfonic acid and ammonia gas for amidation, confirmed by various spectroscopic data (Hayun et al., 2012).

Biological Activities and Applications

The compound's structural similarity to quinazoline and sulfoximine derivatives suggests its potential application in medicinal chemistry. For instance, sulfoximines derived from 3-aminoquinazolinones have been applied in catalytic enantioselective addition to aldehydes, showing significant product enantiopurity. This indicates the compound's relevance in asymmetric synthesis and potential drug development processes (Karabuğa et al., 2011). Moreover, the discovery of novel PI3K inhibitors and anticancer agents based on the synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, where compounds demonstrated potent antiproliferative activities against various cancer cell lines, underscores the compound's significance in cancer research (Shao et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-22-17-11-15(7-8-18(17)29-20(22)25)30(26,27)21-14-6-5-13-4-3-9-23(16(13)10-14)19(24)12-28-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJQNJWEONTVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4C(=O)COC)C=C3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)